![molecular formula C10H15Cl3N2 B2786887 (2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride CAS No. 2248352-17-0](/img/structure/B2786887.png)
(2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride
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Overview
Description
Mechanism of Action
Target of Action
Piperazine-based compounds are known to interact with various receptors and enzymes in the body . They are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics .
Mode of Action
Piperazine derivatives are known to have versatile binding possibilities with metal ions due to substitution in the nitrogen atom of piperazine . This allows them to interact with various targets in the body, leading to their diverse therapeutic effects .
Biochemical Pathways
Piperazine-based compounds are known to have antihistamine, anticancer, antimicrobial, and antioxidant properties . This suggests that they may interact with a variety of biochemical pathways related to these functions.
Result of Action
Given the known effects of piperazine-based compounds, it can be inferred that the compound may have a range of potential effects depending on its specific targets and mode of action .
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride in lab experiments is its well-documented pharmacological profile, which makes it a useful tool for investigating the mechanisms of action of serotonergic drugs. However, its psychoactive effects can also be a limitation, as they may interfere with the interpretation of results or make it difficult to control for confounding variables.
Future Directions
There are several future directions for research on (2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride, including investigating its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the mechanisms of action and physiological effects of this compound, as well as its interactions with other drugs and neurotransmitter systems. Finally, the development of more selective agonists and antagonists for specific serotonin receptors could provide new insights into the role of these receptors in regulating mood and behavior.
Synthesis Methods
The synthesis of (2S)-2-(4-Chlorophenyl)piperazine;dihydrochloride can be achieved through several methods, including the reaction of 1-(4-chlorophenyl)piperazine with thionyl chloride, followed by treatment with hydrochloric acid. Alternatively, it can be synthesized by the reaction of 1-(4-chlorophenyl)piperazine with hydrogen chloride gas in ethanol.
Scientific Research Applications
MCPP is commonly used in scientific research to study the mechanisms of action and physiological effects of serotonergic drugs. It has been used to investigate the role of serotonin receptors in the regulation of mood, anxiety, and other psychiatric disorders. It is also used to study the effects of serotonergic drugs on the central nervous system and to identify potential targets for drug development.
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKKAACZISPRMO-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C2=CC=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.